Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a quinoline core, a cyano group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Quinoline Derivatives: Compounds with a quinoline core are widely studied for their biological activities.
Uniqueness
Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)27-20(25)13-28-22-18(12-23)21(15-8-10-16(26-3)11-9-15)17-6-4-5-7-19(17)24-22/h8-11,14H,4-7,13H2,1-3H3 |
InChI Key |
VIRUVEDTTXYRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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